N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
Descripción
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-4-7-14(8-5-12)26(23,24)10-2-3-17(22)21-18-20-15-9-6-13(19)11-16(15)25-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTWXBQNCUZJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 6-fluorobenzothiazole with 4-tosylbutanoyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or dioxane .
Análisis De Reacciones Químicas
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Potential as a Pharmaceutical Lead Compound
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has been identified as a promising lead compound for the development of new pharmaceuticals. Its unique structural features, including the thiazole and tosyl groups, enhance its potential interactions with biological targets. This compound may serve as an inhibitor for specific enzymes or biological pathways, making it a candidate for further pharmacological investigation.
Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific molecular targets, potentially leading to the inhibition of enzymes critical for various biological processes. For instance, compounds with similar structures have shown activity against monoamine oxidase, which is relevant in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Antimicrobial Activity
In Vitro Efficacy Against Pathogens
Research has demonstrated that N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
| Pseudomonas aeruginosa | 32 |
These findings indicate its potential use as an antibacterial agent, particularly in the context of rising antibiotic resistance .
Anticancer Research
Evaluation Against Cancer Cell Lines
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results from these studies are presented in Table 2:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| A549 | 15 |
The compound's mechanism likely involves apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .
Structure-Activity Relationship Studies
Comparative Analysis with Related Compounds
To understand the structure-activity relationships (SAR) of N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, it is essential to compare it with other benzothiazole derivatives. Table 3 highlights key differences in biological activity among selected compounds:
| Compound | Biological Activity | Comments |
|---|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide | Antibacterial, Anticancer | Promising lead compound |
| N-(benzo[d]thiazol-2-yl)-4-tosylbutanamide | Moderate antibacterial | Less effective than lead |
| N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide | Low anticancer activity | Requires further optimization |
This analysis underscores the significance of specific functional groups in enhancing biological activity and guiding future modifications for improved efficacy .
Mecanismo De Acción
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes . For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, resulting in cell cycle arrest and apoptosis . Additionally, it can interact with receptors and enzymes involved in inflammation and immune response, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Benzothiazole Moieties
Compounds featuring fluorinated benzothiazole cores, such as those in (e.g., (E)-2-(5-substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides), share a common scaffold with the target molecule. Key differences include:
- Substituent Position : The target compound’s fluorine is at position 6, whereas analogs in prioritize thiocyanate or chloro groups at this position. Thiocyanate groups may enhance antimicrobial activity but reduce metabolic stability compared to fluorine .
- Side Chain Variations: The target’s 4-tosylbutanamide chain contrasts with acetamide or dioxothiazolidinone side chains in analogs. Tosyl groups are known to improve solubility and membrane permeability compared to bulkier substituents .
Sulfonamide-Containing Derivatives
describes compounds with sulfonylphenyl groups (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones). These share sulfonamide-like features with the target’s tosyl group but differ in core heterocycles (triazole vs. benzothiazole).
- Electronic Effects: The electron-withdrawing tosyl group in the target compound may stabilize the amide bond, reducing hydrolysis rates compared to non-sulfonylated analogs .
Comparative Data Table
Actividad Biológica
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the benzothiazole derivative family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a fluorine atom at the 6-position and a tosylbutanamide moiety. Its chemical formula is . The presence of these functional groups contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 335.40 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Benzothiazole derivatives, including N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, have been studied for their ability to interact with various biological targets:
- Anti-Tubercular Activity : Similar compounds have demonstrated inhibitory effects against Mycobacterium tuberculosis, suggesting that this compound may also exhibit anti-tubercular properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways .
- Anti-Inflammatory Effects : Research indicates that benzothiazole derivatives can modulate inflammatory pathways, potentially reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
In Vitro Studies
Recent studies have evaluated the biological activity of N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide using various cancer cell lines:
- Cell Proliferation Assays : The compound was tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. Results showed significant inhibition of cell proliferation at concentrations ranging from 1 to 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide led to increased apoptosis in A431 and A549 cells, as evidenced by increased annexin V staining.
- Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells, suggesting a mechanism involving cell cycle regulation .
Comparative Analysis
To understand the uniqueness of N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, it is beneficial to compare it with other benzothiazole derivatives:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamide | Anticancer | Benzothiazole core with morpholino substitution |
| N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide | Anti-tubercular | Nitro group enhances antibacterial properties |
| N-(benzothiazol-2-yl)-4-chlorobutanamide | Antifungal | Chlorine substitution alters biological activity |
Case Study 1: Anticancer Activity
In a recent study, researchers synthesized several benzothiazole derivatives and evaluated their anticancer efficacy. Among them, N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide exhibited notable activity against A431 and A549 cells, significantly inhibiting their growth compared to control groups .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the impact of this compound on inflammatory markers in RAW264.7 macrophages. Treatment resulted in decreased levels of IL-6 and TNF-α, indicating potential use in inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed for N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide?
The synthesis typically involves coupling a fluorinated benzothiazole amine with a tosylated butanamide intermediate. For example, substituted benzothiazole derivatives (e.g., 6-fluorobenzo[d]thiazol-2-amine) react with activated acylating agents like 4-tosylbutanoyl chloride under nucleophilic substitution conditions. Optimized protocols include using dichloromethane or DMF as solvents, triethylamine as a base, and reaction times of 12–24 hours at room temperature. Yields can vary (21–33%) depending on substituent steric effects and electronic properties .
Q. How is the compound characterized after synthesis?
Key characterization techniques include:
- NMR spectroscopy : 1H NMR reveals aromatic proton shifts (δ 7.2–8.0 ppm for benzothiazole and tosyl groups) and methyl/methylene resonances (δ 2.1–2.5 ppm for tosyl CH3). 13C NMR confirms carbonyl (δ ~170 ppm) and fluorinated aromatic carbons .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 473 [M+2]+) and fragmentation patterns validate the structure .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S content (e.g., C: 60.87% observed vs. 61.07% calculated) .
Q. What analytical techniques resolve structural ambiguities in fluorinated benzothiazole derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For example, SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and fluorine positioning in similar compounds (e.g., 2-(4-fluorophenyl)-N-arylacetamides). Data collection at low temperatures (100 K) and high-resolution detectors improve accuracy .
Advanced Research Questions
Q. How do substituents on the benzothiazole ring influence bioactivity?
Structure-activity relationship (SAR) studies indicate:
- Electron-withdrawing groups (e.g., 6-fluoro) enhance metabolic stability and target binding via increased lipophilicity (clogP ~3.5) .
- Hydrogen-bonding domains : The thiazole NH and carbonyl oxygen mediate interactions with enzymes (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
- Tosyl group flexibility : The 4-tosylbutanamide chain may improve solubility and pharmacokinetics compared to rigid aromatic substituents .
Q. What experimental designs are used to evaluate biological activity (e.g., anti-biofilm or anti-inflammatory effects)?
- Anti-biofilm assays : Pseudomonas aeruginosa PA01 biofilms are cultured in 96-well plates (OD600 = 0.02) for 10 hours at 32°C. After crystal violet staining, biofilm mass is quantified at 570 nm. Dose-response curves (0–100 µM) determine IC50 values .
- Anti-inflammatory screening : COX-2 inhibition is assessed via ELISA, with IC50 values compared to standard inhibitors (e.g., celecoxib). Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Q. How are computational methods integrated into structural optimization?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For fluorinated benzothiazoles, fluorine substitution lowers LUMO energy, enhancing electrophilic interactions .
- Molecular dynamics (MD) : Simulates ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to identify persistent hydrogen bonds with residues like Arg120 in COX-2 .
Q. What strategies address low synthetic yields in fluorinated benzothiazole derivatives?
- Catalyst optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves aryl-aryl bond formation. For example, Pd(PPh3)4 and K2CO3 in THF/H2O increase yields to >50% .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves purity by minimizing side reactions .
Data Contradictions and Recommendations
- Yield variability : reports 21–33% yields for analogous compounds, while achieves >50% using optimized catalysts. Recommendation: Screen palladium/ligand systems for specific substrates .
- Bioactivity discrepancies : Fluorine’s role in anti-inflammatory vs. antimicrobial activity may vary due to target specificity. Use orthogonal assays (e.g., enzymatic vs. whole-cell) to clarify mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
